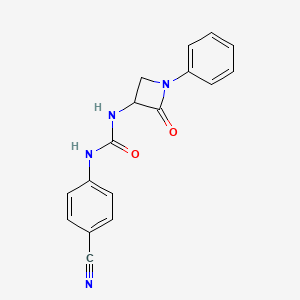

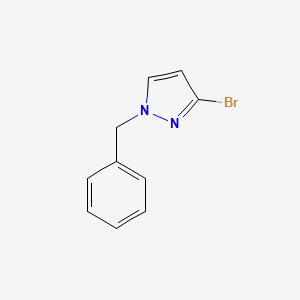

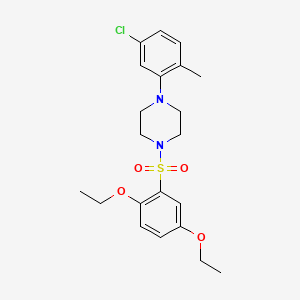

![molecular formula C13H17FN2O3 B2970829 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1000052-54-9](/img/structure/B2970829.png)

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine” is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 . It is a derivative of piperidine, which is a heterocyclic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .科学的研究の応用

New Acentric Materials Construction

Research has demonstrated the utility of nitrophenol derivatives in constructing new acentric materials. For example, co-crystallization of 4-nitrophenol with aminopyridines resulted in adducts demonstrating potential as nonlinear optical materials due to their acentric space groups and significant hyperpolarizability. These materials exhibit organic salt compositions with intricate hydrogen-bonding patterns, which could suggest avenues for designing advanced optical devices or materials with specific electronic properties (Draguta et al., 2013).

Chemical Ratio, Z″ Values, and Polymorphism Exploration

Further research into N-methyl substituted aminopyridines and 4-nitrophenol adducts has shed light on unusual chemical ratios, Z″ values, and polymorphism. These adducts exhibit a delicate balance of noncovalent interactions, including CH···O hydrogen bonds and stacking interactions, which control their centrosymmetric packing. Such insights are crucial for understanding the crystalline behavior of complex molecular systems and could inform the design of new materials with tailored properties (Draguta et al., 2014).

Fluorescent Probes Development for Metal Ion Detection

The creation of fluorescent probes for detecting metal ions in aqueous media highlights another application. Compounds based on aminoethylpyridine have been designed for the selective sensing of Fe3+ and Hg2+, demonstrating the potential of nitrophenol derivatives in environmental monitoring and bioimaging. Such probes could be adapted for the detection and quantification of various metal ions, contributing to pollution control and the study of metal ion dynamics in biological systems (Singh et al., 2020).

Radical Scavenging Activity Analysis

The study of donor and acceptor groups on phenols, including nitrophenols, has provided valuable information on their radical scavenging activity. This research is pertinent for understanding the antioxidant properties of compounds, which is essential in pharmacology, food science, and materials science for designing molecules with enhanced stability and health benefits (Al‐Sehemi & Irfan, 2017).

Catalytic and Photocatalytic Applications

Nitrophenol derivatives have also been explored for their catalytic and photocatalytic applications, particularly in the degradation of environmental pollutants. For instance, the development of nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol showcases the potential of these compounds in environmental remediation technologies (Chakraborty et al., 2021).

特性

IUPAC Name |

4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-15-6-4-10(5-7-15)9-19-13-3-2-11(16(17)18)8-12(13)14/h2-3,8,10H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOEFJCLPBOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

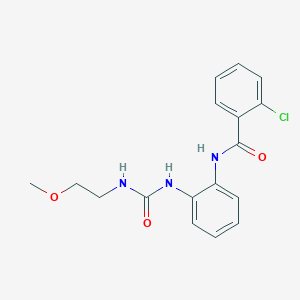

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

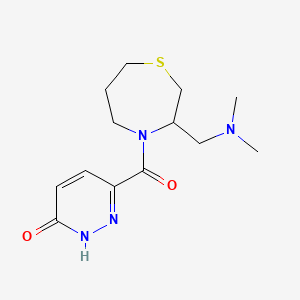

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

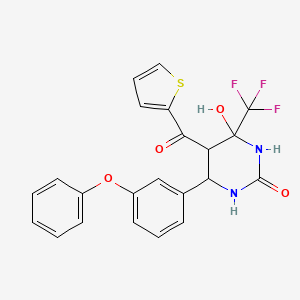

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)